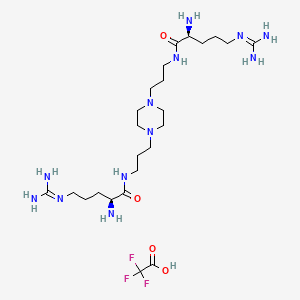

Ciraparantag (trifluoroacetate salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Ciraparantag beinhaltet die Bildung von zwei L-Arginin-Einheiten, die mit einer Piperazin-haltigen Linkerkette verbunden sind . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Piperazin-Linkers: Dies beinhaltet die Reaktion von Piperazin mit einem geeigneten Alkylierungsmittel, um die gewünschte Linkerkette zu bilden.

Kopplung mit L-Arginin-Einheiten: Der Piperazin-Linker wird dann durch Peptidbindungsbildung, typischerweise unter Verwendung von Kupplungsreagenzien wie Carbodiimiden, mit L-Arginin-Einheiten gekoppelt.

Reinigung: Das Endprodukt wird mit Techniken wie Chromatographie gereinigt, um die reine Verbindung zu erhalten.

Industrielle Produktionsmethoden für Ciraparantag sind nicht umfassend dokumentiert, aber sie würden wahrscheinlich eine Hochskalierung des oben beschriebenen Synthesewegs beinhalten, mit Optimierungen für Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Ciraparantag unterliegt hauptsächlich nichtkovalenten Wechselwirkungen und nicht traditionellen chemischen Reaktionen. Es bindet an Antikoagulanzien durch Wasserstoffbrückenbindungen und Ladungs-Ladungs-Wechselwirkungen . Die Hauptprodukte, die aus diesen Wechselwirkungen gebildet werden, sind die Komplexe zwischen Ciraparantag und den Antikoagulanzien, die die Antikoagulanzaktivität effektiv neutralisieren.

Wissenschaftliche Forschungsanwendungen

Ciraparantag hat ein erhebliches Potenzial in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Medizin und Pharmakologie:

Medizin: Es wird als universelles Gegenmittel gegen Antikoagulanzien untersucht, das in Notfallsituationen mit starken Blutungen von entscheidender Bedeutung sein könnte

5. Wirkmechanismus

Ciraparantag übt seine Wirkung aus, indem es nichtkovalent an Antikoagulanzien durch Wasserstoffbrückenbindungen und Ladungs-Ladungs-Wechselwirkungen bindet . Diese Bindung neutralisiert die Antikoagulanzaktivität und ermöglicht eine schnelle Umkehr der Antikoagulation. Die molekularen Zielstrukturen umfassen Faktor-Xa-Inhibitoren, direkte Thrombin-Inhibitoren und Heparine . Die an seiner Wirkung beteiligten Pfade umfassen hauptsächlich die Neutralisierung der Antikoagulanzwirkung und die Wiederherstellung der normalen Hämostase.

Wirkmechanismus

Ciraparantag exerts its effects by binding noncovalently to anticoagulants through hydrogen bonds and charge-charge interactions . This binding neutralizes the anticoagulant activity, allowing for the rapid reversal of anticoagulation. The molecular targets include factor Xa inhibitors, direct thrombin inhibitors, and heparins . The pathways involved in its action primarily include the neutralization of anticoagulant effects and the restoration of normal hemostasis.

Vergleich Mit ähnlichen Verbindungen

Ciraparantag ist in seiner breiten Wirksamkeit als Gegenmittel gegen mehrere Klassen von Antikoagulanzien einzigartig . Zu ähnlichen Verbindungen gehören:

Andexanet alfa: Ein rekombinantes Protein, das als Köderrezeptor für Faktor-Xa-Inhibitoren wirkt.

Idarucizumab: Ein monoklonales Antikörperfragment, das spezifisch an Dabigatran bindet.

Prothrombinkomplexkonzentrat: Eine Mischung aus Gerinnungsfaktoren, die zur Umkehr der Wirkung von Vitamin-K-Antagonisten verwendet wird.

Im Vergleich zu diesen Verbindungen bietet Ciraparantag den Vorteil, ein kleines Molekül mit dem Potenzial zu sein, eine größere Bandbreite an Antikoagulanzien umzukehren .

Eigenschaften

Molekularformel |

C24H49F3N12O4 |

|---|---|

Molekulargewicht |

626.7 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H48N12O2.C2HF3O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;3-2(4,5)1(6)7/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);(H,6,7)/t17-,18-;/m0./s1 |

InChI-Schlüssel |

AEMJKCYSGBYLRS-APTPAJQOSA-N |

Isomerische SMILES |

C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B10830394.png)

![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide](/img/structure/B10830443.png)

![(1R,2S,4R,6R,7R,11R,14S)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830462.png)

![N-(1-adamantyl)-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830464.png)

![[(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B10830484.png)